![molecular formula C20H20N2O3S2 B2374303 (E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637318-81-1](/img/structure/B2374303.png)
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and immunomodulatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 g/mol. Its structural features include a thiazolidinone ring and a furan moiety, which are known to influence biological activity.
1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal species.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo .
2. Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) |
---|---|
K562 (leukemia) | 83.20 |
MDA-MB-231 (breast) | >100 |
NUGC-3 (gastric) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM .
3. Immunomodulatory Effects
Immunological studies have shown that the compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated .
Case Studies
A recent study investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.47 | 0.62 |
VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential .
科学研究应用
Antimicrobial Activity
Research indicates that compounds with structural similarities to (E)-N-(2-ethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Candida albicans | 100 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in vivo.
Antitumor Activity
The antitumor potential of the compound was evaluated using various cancer cell lines. The results demonstrated moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table presents the findings:
Cell Line | IC50 (µM) |
---|---|
K562 (leukemia) | 83.20 |
MDA-MB-231 (breast cancer) | >100 |
NUGC-3 (gastric cancer) | >100 |
While the compound showed some activity, it was less potent than established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 0.57 µM.
Immunomodulatory Effects
Immunological studies have indicated that this compound can decrease immunoglobulin E (IgE) levels, suggesting potential applications in treating allergic conditions. The mechanism appears to involve modulation of cytokine production, although detailed pathways remain to be elucidated.
Case Studies
Recent studies have investigated the pharmacokinetic properties of the compound through molecular docking simulations and in vitro assays. The binding affinities for various targets were assessed:
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
---|---|---|
PPARγ | -8.47 | 0.62 |
VEGFR2 | -9.43 | 0.121 |
These findings indicate that the compound may interact effectively with key proteins involved in cancer progression and inflammation, highlighting its therapeutic potential.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-14-7-3-4-9-16(14)21-18(23)10-5-11-22-19(24)17(27-20(22)26)13-15-8-6-12-25-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZWLCALSRIVFJ-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。